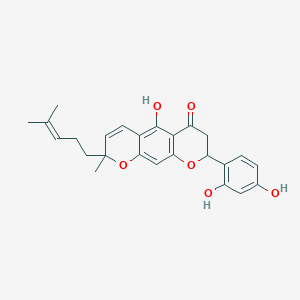
クワノール C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kuwanol C is a flavonoid compound found in the root barks of Morus alba L . It is a natural product with potential biological activity .
Synthesis Analysis
The synthesis of Kuwanol C involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral ligand/boron Lewis acid. This process also involves a regioselective Schenck ene reaction, reduction, and dehydration to realize a biomimetic dehydrogenation for generation of the required diene precursor .Molecular Structure Analysis
Kuwanol C has a molecular formula of C25H26O6 . It is a flavone with two isopentenyl groups at positions 3 and 8 .Physical And Chemical Properties Analysis
Kuwanol C is a powder with a molecular weight of 422.47 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
抗酸化作用
クワノール C は、抗酸化作用を持つことが知られています。 細胞フリーアッセイで DPPH ラジカルを捕捉することが判明しています .
抗菌活性
This compound は、抗菌活性を示します。 大腸菌に対して活性があることが判明しています .
抗増殖効果
This compound は、抗増殖作用を持ち、細胞の増殖を阻害することができます。 これは、がん研究の潜在的な候補となります .
神経保護作用
This compound は、神経保護作用も持ち、神経細胞を損傷や変性から保護することができます .
エナンチオ選択的全合成
クワノン X、クワノン Y、およびクワノール A の最初のエナンチオ選択的全合成は、キラル VANOL または VAPOL/ホウ素ルイス酸によって促進される不斉 Diels-Alder 環化付加を用いて達成されました . これは、this compound が合成化学の分野で潜在力を持つことを示しています。
生合成にヒントを得た不斉 Diels-Alder 環化付加
This compound は、生合成にヒントを得た不斉 Diels-Alder 環化付加に用いられています。 このプロセスは、高いエキソ選択性(エキソ/エンド = 13/1)を示し、関連するプレニルフラボノイド Diels-Alder 天然物の以前の全合成では前例がありませんでした .
作用機序
Target of Action
Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties
Mode of Action
Kuwanol C interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that Kuwanol C may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.
Pharmacokinetics
It is known that kuwanol c is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Kuwanol C has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, Kuwanol C improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .
生化学分析
Biochemical Properties
Kuwanol C interacts with various biomolecules in biochemical reactions. It has been reported to exhibit antioxidant, antibacterial, antiproliferative, and neuroprotective properties . For instance, Kuwanol C can scavenge DPPH radicals in a cell-free assay . It is also active against several bacterial strains, including E. coli, S. typhimurium, S. epidermis, and S. aureus .
Cellular Effects
Kuwanol C has been found to exert significant effects on various types of cells and cellular processes. It inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, Kuwanol C improves motor coordination and decreases neuronal loss in the substantia nigra pars compacta .
Molecular Mechanism
Its diverse biological activities suggest that it may interact with a variety of biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Kuwanol C involves several steps, including protection of the hydroxyl groups, oxidation, and deprotection. The key step in the synthesis is the oxidative cleavage of the double bond in the starting material to form the key intermediate.", "Starting Materials": [ "Kuwanol A", "Sodium periodate", "Sodium metabisulfite", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of hydroxyl groups in Kuwanol A using acetic anhydride and pyridine", "Oxidation of the double bond in the protected intermediate using sodium periodate in water/methanol", "Cleavage of the intermediate using sodium metabisulfite in water/methanol", "Deprotection of the hydroxyl groups using hydrochloric acid in chloroform", "Neutralization of the mixture using sodium hydroxide", "Extraction of the product using chloroform", "Purification of the product using column chromatography" ] } | |
CAS番号 |
123702-94-3 |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC名 |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChIキー |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
正規SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
外観 |
Powder |
同義語 |
Kuwanol C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that Kuwanol C, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of Kuwanol C to KRAS G12D?
A2: The research indicates that Kuwanol C exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of Kuwanol C?
A3: Kuwanol C was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that Kuwanol C is a natural product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





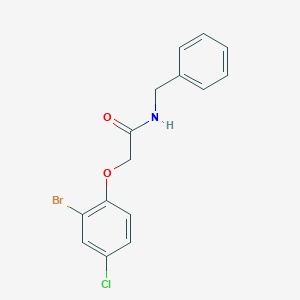

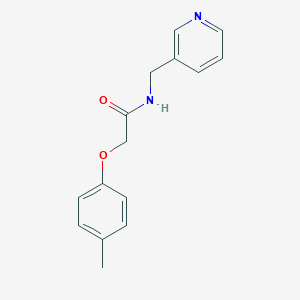
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

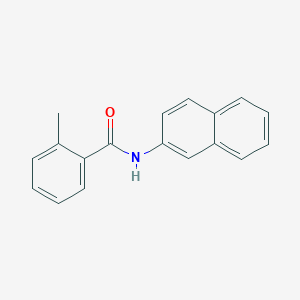
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
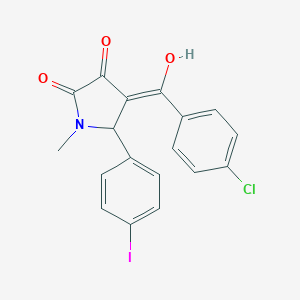
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)